Dihydralazine sulfate is a bishydrazinophthalazine derivative and a stable sulfate salt utilized as a vasodilator, DNA demethylating agent, and enzyme inhibitor. Characterized by the presence of two functional hydrazine groups, this compound exhibits a distinct kinetic and metabolic profile compared to monohydrazine analogs. The sulfate salt form provides solid-state stability, reliable solubility in polar aprotic solvents like DMSO (up to 4.17 mg/mL under controlled conditions), and consistent performance in aqueous assay formulations. In procurement and material selection, dihydralazine sulfate is prioritized for its extended half-life, sustained target engagement in metabolically active environments, and reproducible formulation characteristics, making it a highly specified reagent for cardiovascular modeling, epigenetic research, and advanced assay development .
Substituting dihydralazine sulfate with the more common hydralazine hydrochloride or dihydralazine free base fundamentally compromises assay reproducibility and dosing kinetics. Hydralazine contains only a single hydrazine moiety, which undergoes rapid metabolic inactivation via acetylation, resulting in a significantly shorter half-life and necessitating higher or more frequent dosing to maintain target saturation [1]. Furthermore, utilizing the free base of dihydralazine instead of the sulfate salt introduces solubility inconsistencies and increased susceptibility to degradation during storage and stock solution preparation. For applications requiring sustained Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibition or stable DNA demethylation, the dual-hydrazine structure and the sulfate-stabilized formulation of dihydralazine sulfate are strictly required to prevent premature loss of activity and ensure reliable experimental outcomes [2].
Dihydralazine sulfate demonstrates a prolonged duration of action compared to its monohydrazine counterpart, hydralazine. In comparative pharmacokinetic evaluations, dihydralazine exhibits a half-life of 4.8 hours, whereas hydralazine hydrochloride is limited to a half-life of 2.5 hours. This nearly two-fold extension allows for a twice-daily dosing regimen in in vivo models, contrasting with the three- to four-times daily administration required for hydralazine to achieve equivalent systemic exposure [1].
| Evidence Dimension | Systemic half-life (t1/2) |
| Target Compound Data | 4.8 hours |
| Comparator Or Baseline | 2.5 hours (Hydralazine hydrochloride) |
| Quantified Difference | 92% increase in half-life duration |
| Conditions | In vivo pharmacokinetic profiling |
A longer half-life reduces dosing frequency and minimizes plasma concentration fluctuations in longitudinal animal models, improving the reliability of chronic exposure studies.
Dihydralazine sulfate acts as a DNA demethylating agent by inducing the Tet3 enzyme. Preclinical models indicate that dihydralazine achieves target demethylating activity at a dosing regimen of 1 to 2 times 25 mg/day. In contrast, hydralazine requires a higher frequency of 3 times 25 mg/day to reach the same demethylating threshold. This efficiency is directly attributed to the compound's extended stability and dual active sites, which facilitate sustained Tet3 induction without requiring peak-dose escalation [1].
| Evidence Dimension | Target demethylating dose frequency |
| Target Compound Data | 1 to 2 doses of 25 mg/day |
| Comparator Or Baseline | 3 doses of 25 mg/day (Hydralazine) |
| Quantified Difference | 33% to 66% reduction in required daily dosing frequency |
| Conditions | In vivo epigenetic modulation models |
Achieving target epigenetic modulation at a lower overall molar dose reduces the risk of off-target toxicity and simplifies dosing protocols in long-term assays.
Dihydralazine sulfate is utilized as an inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO). The structural presence of two hydrazine groups provides a distinct advantage over hydralazine. While the single hydrazino group of hydralazine is rapidly subjected to metabolic inactivation via N-acetylation, dihydralazine retains its inhibitory capacity because even if one hydrazine group undergoes metabolic inactivation, the second hydrazine group remains functionally active to inhibit SSAO. This structural redundancy ensures sustained target engagement in metabolically competent systems [1].
| Evidence Dimension | Active pharmacophore retention post-metabolism |
| Target Compound Data | Retains secondary active hydrazine group after primary acetylation |
| Comparator Or Baseline | Complete loss of primary active site (Hydralazine) |
| Quantified Difference | Retention of a secondary binding moiety vs. complete inactivation |
| Conditions | Metabolically competent in vitro and in vivo environments |
Procuring the bishydrazine structure guarantees sustained enzyme inhibition in assays where rapid metabolic clearance typically confounds data interpretation.
The procurement of dihydralazine as a sulfate salt (CAS 7327-87-9) rather than a free base provides critical advantages in laboratory processability. Dihydralazine sulfate exhibits stable solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 4.17 mg/mL (14.47 mM) with mild sonication and warming to 60°C. Furthermore, the sulfate counterion enhances solid-state stability, allowing for long-term storage at -20°C for up to two years without significant degradation, a metric often unachievable with the more oxidation-prone free base.
| Evidence Dimension | Solvent compatibility and storage stability |
| Target Compound Data | Soluble in DMSO up to 4.17 mg/mL; stable for ≥2 years at -20°C |
| Comparator Or Baseline | Free base forms (prone to oxidation and variable solubility) |
| Quantified Difference | Standardized 14.47 mM stock capability with extended shelf life |
| Conditions | DMSO stock solution preparation and cold storage |
Reliable solubility and extended shelf life are essential for high-throughput screening and reproducible formulation in industrial and academic laboratories.
Because dihydralazine sulfate achieves target Tet3-mediated DNA demethylation at lower dosing frequencies than hydralazine, it is the specified reagent for long-term epigenetic modulation studies. Its extended half-life ensures stable demethylation of targets like RASAL1 without the confounding effects of frequent dosing spikes[1].
The dual-hydrazine structure of dihydralazine sulfate makes it highly suitable for SSAO inhibition assays in metabolically active tissues. Its ability to retain an active hydrazine group even after partial metabolic acetylation ensures reliable, sustained enzyme suppression compared to monohydrazine analogs [2].
In chronic cardiovascular models requiring sustained reductions in peripheral vascular resistance, dihydralazine sulfate is selected over hydralazine hydrochloride due to its 4.8-hour half-life. This extended pharmacokinetic profile minimizes the need for continuous infusion or frequent bolus administration, improving animal welfare and data consistency [1].
As a stable sulfate salt with defined DMSO solubility (up to 4.17 mg/mL), dihydralazine sulfate serves as a reliable, reproducible precursor in the synthesis of complex bishydrazinophthalazine derivatives and extended-release formulations, outperforming the less stable free base in manufacturing workflows .
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